8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-6-9(7-15-8-10)13(17)16-11-2-1-3-12(16)5-4-11/h1-2,6-8,11-12H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYRLLJGXJSTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the fluoropyridine moiety. One common method involves the fluorination of pyridine derivatives using reagents such as potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures . The bicyclic octene structure can be synthesized through intramolecular cyclization reactions, often catalyzed by Lewis acids or organocatalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining stringent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Kappa Opioid Receptor Antagonism
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit potent antagonistic activity at the kappa opioid receptor (KOR). A study identified modifications leading to enhanced selectivity and potency against KOR, with one analog showing an IC50 value of 20 nM . This suggests potential applications in pain management and treatment of mood disorders.
TRPC6 Inhibition
The compound has been explored as a TRPC6 (transient receptor potential cation channel subfamily C member 6) inhibitor, which may have implications in treating chronic kidney disease and hypertension . The inhibition of TRPC6 has shown promise in reducing pathological conditions associated with excessive calcium influx in renal cells.
Neuroinflammation Imaging
Recent advancements in biomedical imaging techniques have identified kappa opioid receptors as potential targets for neuroinflammation imaging via positron emission tomography (PET). The unique binding properties of compounds like 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene could facilitate the development of imaging agents for neurological disorders .
Case Studies
Mechanism of Action
The mechanism of action of 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The fluoropyridine moiety can form strong interactions with active sites, while the bicyclic structure provides rigidity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Research Findings and Data
Binding Affinity Studies
Metabolic Stability
- The fluoropyridine group in the target compound reduces cytochrome P450-mediated oxidation, enhancing plasma half-life in rodent models .
Biological Activity
8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a fluorinated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective antagonist for certain receptors.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 300.33 g/mol. Its structural features include:
- Bicyclic Framework : The azabicyclo[3.2.1]octane structure contributes to the compound's conformational rigidity, which is beneficial for enhancing selectivity and potency in biological interactions.
- Fluorinated Pyridine : The 5-fluoropyridine ring enhances lipophilicity and may influence the compound's binding properties to biological targets.
Research indicates that compounds similar to this compound exhibit potent activity as kappa opioid receptor antagonists. These receptors are involved in various physiological processes, including pain modulation and mood regulation.
Key Findings :
- In a study involving 8-azabicyclo[3.2.1]octan derivatives, modifications led to compounds with significant kappa receptor antagonism, with IC50 values reported as low as 20 nM for certain analogs, indicating high potency .
- The structure-activity relationship (SAR) studies demonstrated that specific substitutions on the bicyclic framework could enhance selectivity against other opioid receptors (mu and delta), which is crucial for minimizing side effects associated with opioid therapies .
Case Studies and Experimental Data
A notable case study involved the evaluation of various analogs derived from the 8-azabicyclo[3.2.1]octane framework, where researchers observed:
| Compound | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio |
|---|---|---|---|
| Analog 6c | 20 | 36 | 415 |
| Analog 12 | 172 | 93 | >174 |
These findings highlight the potential of these compounds in developing targeted therapies for conditions like chronic pain without the addictive properties associated with traditional opioids .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively published; however, related compounds show promising brain exposure and favorable metabolic stability, making them suitable candidates for further development in therapeutic applications.
Safety Profile
The safety and toxicity assessments are critical for any new drug candidate. Preliminary studies suggest that modifications to the azabicyclo structure can lead to improved selectivity for kappa receptors while reducing potential off-target effects, which is essential for developing safer therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the 8-azabicyclo[3.2.1]oct-2-ene core via intramolecular cyclization, requiring precise temperature control (e.g., 100°C in DMF) and base catalysts like anhydrous potassium carbonate .
- Step 2 : Introduction of the 5-fluoropyridine-3-carbonyl group via nucleophilic acyl substitution or coupling reactions. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., Pd for cross-coupling) are critical for regioselectivity .
- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/hexane) is essential to isolate the final compound with ≥95% purity .
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Cyclization Temp. | 100°C in DMF | 60–75% |
| Coupling Catalyst | Pd(PPh₃)₄ | 45–65% |
| Purification Method | Silica Gel Chromatography | ≥95% Purity |
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., 86.59° between aromatic and bicyclic planes) to confirm stereochemistry .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluoropyridine carbonyl at δ 165–170 ppm in ¹³C) .
- Computational Modeling : Compare DFT-optimized structures with experimental data to detect conformational discrepancies .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of azabicyclo derivatives be systematically addressed?
- Methodological Answer :
-
Comparative SAR Studies : Test 8-(5-fluoropyridine-3-carbonyl) against analogs (e.g., 3-fluoropyridine or sulfonyl variants) to isolate the fluoropyridine’s role in target binding .
-
Target Profiling : Use radioligand binding assays (e.g., for monoamine transporters) to quantify affinity (Ki) and selectivity ratios .
-
Data Contradiction Analysis : Replicate experiments under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .
- Example Table :
| Derivative | Target (IC₅₀, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 5-Fluoropyridine-3-carbonyl | 120 ± 15 (SERT) | 8.2 |
| 3-Fluoropyridine-4-carbonyl | 95 ± 20 (NET) | 3.1 |
Q. What strategies enhance the metabolic stability of the fluoropyridine moiety without compromising target affinity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute fluorine with trifluoromethyl or chloro groups to reduce CYP450-mediated oxidation .
- Pro-drug Design : Mask the carbonyl group as an ester (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- In Silico Screening : Use molecular dynamics simulations to predict metabolic hotspots (e.g., fluoropyridine C-2 position) .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during fluoropyridine coupling?
- Methodological Answer :
- Reagent Screening : Compare coupling agents (e.g., EDC vs. DCC) to minimize acylurea byproducts .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions .
- Kinetic Monitoring : Track reaction progress via LC-MS to identify ideal termination points (e.g., 85% conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
